1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a piperidine ring with a carbonitrile group. This intricate structure endows the compound with distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with trifluoroacetic acid to introduce the trifluoromethyl group. The resulting intermediate is then reacted with piperidine and cyanogen bromide to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of proteins and other biomolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(6-Trifluoromethyl benzothiazole-2-yl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and biological activity.
1-(6-Trifluoromethyl benzothiazole-2-yl)piperidine-4-methanol: The presence of a hydroxyl group instead of a carbonitrile group alters the compound’s solubility and interaction with biological targets.
1-(6-Trifluoromethyl benzothiazole-2-yl)piperidine-4-amine: The amine group provides different chemical reactivity and potential for forming hydrogen bonds compared to the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)10-1-2-11-12(7-10)21-13(19-11)20-5-3-9(8-18)4-6-20/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJKTGBHHNKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC3=C(S2)C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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